2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of sulfoxides or sulfides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid is primarily used in proteomics research
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying protein interactions and modifications.
Medicine: Investigating potential therapeutic effects and mechanisms.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action for 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid is not well-documented. it is believed to interact with specific proteins or enzymes, potentially inhibiting or modifying their activity. The sulfonyl group may play a crucial role in binding to the target molecules .
Comparison with Similar Compounds
- 2-(4-Fluorobenzenesulphamido)-4-methylpentanoic acid
- N-(4-Fluorophenylsulfonyl)-4-methylpentanoic acid
Uniqueness: 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid is unique due to its specific combination of a sulfonyl group and a fluorinated aromatic ring, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRGIJYBQSSWND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379194 |
Source
|
Record name | 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251097-25-3 |
Source
|
Record name | 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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